molecular formula C9H12O B063353 Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) CAS No. 159651-24-8

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)

Cat. No. B063353
M. Wt: 136.19 g/mol
InChI Key: NIMLCWCLVJRPFY-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI), commonly known as norcarfentanil, is a synthetic opioid analgesic drug. It is a derivative of fentanyl and has a similar chemical structure. Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body.

Mechanism Of Action

Norcarfentanil works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, leading to a decrease in the transmission of pain signals and an increase in the release of dopamine, which produces feelings of pleasure and euphoria. Norcarfentanil is a highly potent opioid and can produce significant analgesic effects at low doses.

Biochemical And Physiological Effects

Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce a range of side effects, including nausea, vomiting, constipation, and dizziness. Norcarfentanil is highly addictive and can lead to physical dependence and withdrawal symptoms.

Advantages And Limitations For Lab Experiments

Norcarfentanil has several advantages for use in lab experiments. It is a highly potent opioid and can produce significant analgesic effects at low doses, making it useful for studying the effects of opioids on pain pathways in the body. It is also a selective agonist of the mu-opioid receptor, which allows for specific targeting of this receptor in experiments. However, norcarfentanil is highly addictive and can produce significant side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on norcarfentanil. One area of research is the development of new opioid analgesics that are less addictive and have fewer side effects than current opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Norcarfentanil can also be used to study the effects of opioids on different types of pain, including chronic pain and neuropathic pain. Finally, norcarfentanil can be used to study the effects of opioids on other systems in the body, including the immune system and the cardiovascular system.
Conclusion:
Norcarfentanil is a synthetic opioid analgesic drug that has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It is highly addictive and can lead to physical dependence and withdrawal symptoms. Norcarfentanil has several advantages for use in lab experiments, but its side effects and addictive properties can limit its use in certain experiments. There are several future directions for research on norcarfentanil, including the development of new opioid analgesics and treatments for opioid addiction and overdose.

Synthesis Methods

Norcarfentanil can be synthesized through a multistep process starting with the reaction of N-phenethyl-4-piperidone with cyclopentadiene. The resulting product is then hydrogenated to form norcarfentanil. The synthesis of norcarfentanil is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Norcarfentanil has been used in scientific research to study opioid receptors and pain pathways in the body. It is a potent agonist of the mu-opioid receptor and has been used to study the binding and activation of this receptor. Norcarfentanil has also been used to study the effects of opioids on the central nervous system, including their analgesic and addictive properties.

properties

CAS RN

159651-24-8

Product Name

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethanone

InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m0/s1

InChI Key

NIMLCWCLVJRPFY-YIZRAAEISA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]2C[C@H]1C=C2

SMILES

CC(=O)C1CC2CC1C=C2

Canonical SMILES

CC(=O)C1CC2CC1C=C2

synonyms

Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.